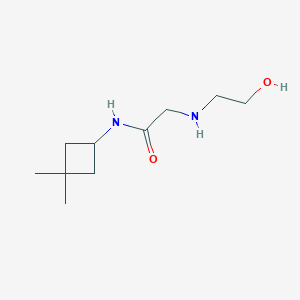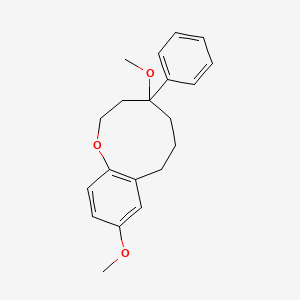
Diammonium scandium pentanitrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diammonium scandium pentanitrate is a chemical compound with the molecular formula (NH₄)₂Sc(NO₃)₅ It is composed of scandium, a rare earth metal, combined with ammonium and nitrate ions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Diammonium scandium pentanitrate can be synthesized through the reaction of scandium nitrate with ammonium nitrate in an aqueous solution. The reaction typically involves dissolving scandium nitrate in water, followed by the gradual addition of ammonium nitrate. The mixture is then stirred and heated to promote the formation of the desired compound. The resulting solution is cooled, and the product is crystallized out .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves precise control of reaction conditions, such as temperature, concentration, and pH, to ensure high yield and purity of the final product. The crystallized compound is then filtered, washed, and dried for further use .
Analyse Chemischer Reaktionen
Types of Reactions: Diammonium scandium pentanitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of scandium oxide and nitrogen oxides.
Reduction: Reduction reactions can convert the nitrate ions to nitrogen gas or other nitrogen-containing compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like hydrogen gas or sodium borohydride are often used.
Substitution: Reagents such as hydrochloric acid or sulfuric acid can facilitate substitution reactions.
Major Products Formed:
Oxidation: Scandium oxide (Sc₂O₃) and nitrogen oxides (NO, NO₂).
Reduction: Scandium metal and nitrogen gas (N₂).
Substitution: Scandium chloride (ScCl₃) or scandium sulfate (Sc₂(SO₄)₃).
Wissenschaftliche Forschungsanwendungen
Diammonium scandium pentanitrate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other scandium compounds and as a catalyst in various chemical reactions.
Biology: The compound’s unique properties make it useful in biological studies, particularly in understanding the role of scandium in biological systems.
Medicine: Research is ongoing to explore its potential use in medical applications, such as imaging agents or therapeutic compounds.
Wirkmechanismus
The mechanism of action of diammonium scandium pentanitrate involves its interaction with molecular targets and pathways in various applications. In catalytic reactions, scandium ions act as Lewis acids, facilitating the formation of reaction intermediates and promoting the desired chemical transformations. In biological systems, scandium ions can interact with proteins and enzymes, potentially affecting their structure and function .
Vergleich Mit ähnlichen Verbindungen
Diammonium scandium pentanitrate can be compared with other similar compounds, such as:
Diammonium yttrium pentanitrate: Similar in structure but contains yttrium instead of scandium. It has different catalytic and material properties.
Diammonium lanthanum pentanitrate: Contains lanthanum, another rare earth metal, and exhibits distinct chemical reactivity and applications.
Diammonium aluminum pentanitrate: Contains aluminum and is used in different industrial applications due to aluminum’s unique properties.
Uniqueness: this compound is unique due to the specific properties of scandium, such as its small ionic radius and high charge density, which contribute to its effectiveness in catalytic and material applications .
Eigenschaften
CAS-Nummer |
93893-18-6 |
|---|---|
Molekularformel |
H8N7O15Sc |
Molekulargewicht |
391.06 g/mol |
IUPAC-Name |
diazanium;scandium(3+);pentanitrate |
InChI |
InChI=1S/5NO3.2H3N.Sc/c5*2-1(3)4;;;/h;;;;;2*1H3;/q5*-1;;;+3/p+2 |
InChI-Schlüssel |
RLHMPSXCOOXJEG-UHFFFAOYSA-P |
Kanonische SMILES |
[NH4+].[NH4+].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Sc+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


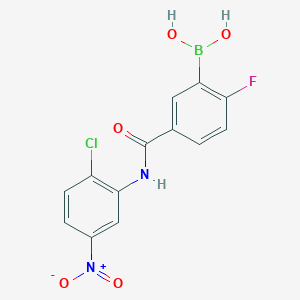
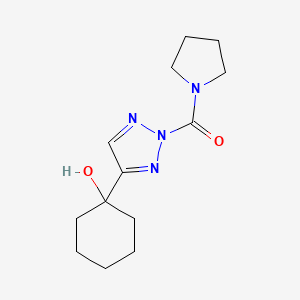
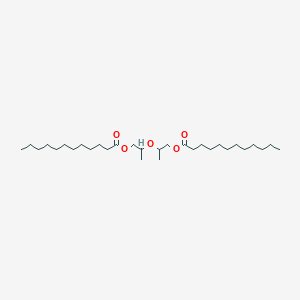
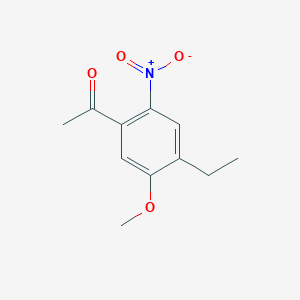

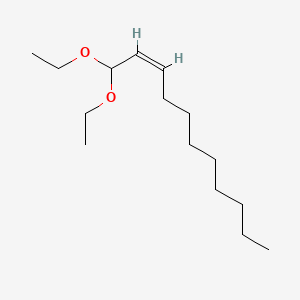

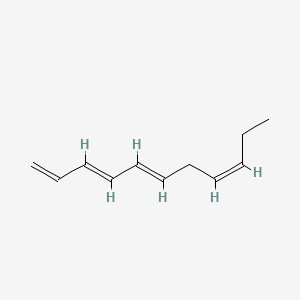
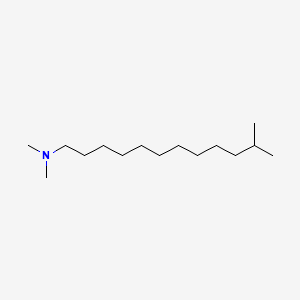
![N-(2-aminoethyl)-3-[1-(4-chloro-2-fluoro-3-phenoxyphenyl)propylamino]butanamide](/img/structure/B12641880.png)
![1-Naphthalenol, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-(2-propen-1-yl)-](/img/structure/B12641887.png)
